Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate is a heterocyclic compound that belongs to the class of pyrrolo-pyrazines. This compound is characterized by the presence of a pyrrole ring fused to a pyrazine ring, with a carboxylate ester functional group. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases.
Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate is derived from natural and synthetic sources. It can be classified under heterocyclic compounds, specifically as a pyrrolo-pyrazine derivative. Its structure includes an amino group and a methyl ester, which are significant for its reactivity and biological properties.
The synthesis of methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate typically involves several key methods:
Technical details regarding yield optimization, reaction conditions (temperature, time), and purification methods (such as column chromatography) are critical for ensuring high-quality synthesis of this compound.
The molecular structure of methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate can be represented by its chemical formula .
COC(=O)C1=CC2=C(N1)N=C(N=C2)C(=N)C(=O)
JACPDLJUQLKABC-UHFFFAOYSA-N
The structure features:
Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate participates in various chemical reactions:
Technical details regarding reaction conditions (solvents, temperature) and yields are essential for understanding its reactivity profile.
The mechanism of action for methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate primarily revolves around its interaction with biological targets:
Data from biochemical assays would provide insights into its efficacy and specificity against targets of interest.
Relevant data from spectroscopic analysis (NMR, IR) confirm these properties and assist in characterizing the compound.
Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate has several potential scientific applications:
Pyrrolo[1,2-a]pyrazines belong to the broader family of fused diazabicyclic compounds, classified by their specific ring fusion patterns and substitution profiles. The core structure consists of a pyrrole ring fused across the a-bond of a pyrazine, creating a planar 6-5 bicyclic system with delocalized π-electrons. Key structural features include:
Table 1: Structural Isomers of Pyrrolo[1,2-a]pyrazine Derivatives
Isomer Type | Fusion Pattern | Representative Compound | Key Applications |
---|---|---|---|
[1,2-a] | Pyrrole N1-C2 : Pyrazine C3-C4 | Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate | HBV capsid modulators [9] |
[3,4-b] | Pyrrole C3-C4 : Pyrazine N1-C2 | Pyrazino[3,4-b]indole-1,4-dione | Anticancer agents |
[2,1-c] | Pyrrole C2-C3 : Pyrazine N1-C6 | Octahydropyrazino[1,2-a]pyrazine | Tachykinin antagonists [7] |
The therapeutic exploration of pyrrolo[1,2-a]pyrazines has evolved significantly over three decades, driven by advances in synthetic methodologies and target identification:
Table 2: Key Milestones in Pyrrolo[1,2-a]pyrazine Medicinal Chemistry
Time Period | Therapeutic Area | Key Compound Classes | Clinical Significance |
---|---|---|---|
1990s–2000s | Enzyme Inhibition | VO(O₂)(O-N)L complexes (O-N = pyrazine-2-carboxylate) | Early oxidoreductase modulators [4] |
2010s | Oncology | Dibenzo[a,c]phenazines (e.g., compound 36) | Dual topoisomerase I/c-MYC inhibitors [4] |
2020s | Antiviral | Cyclopropyl-DPPCs (e.g., 3k-1, 3k-3) | HBV capsid assembly modulators (EC₅₀ = 8–16 nM) [9] |
This compound’s synthetic utility stems from three orthogonal reactive sites: the C6-amino group, C7-ester, and electron-deficient pyrazine ring. These enable diverse transformations critical for molecular diversification:
Table 3: Synthetic Derivatives of Methyl 6-Aminopyrrolo[1,2-a]pyrazine-7-carboxylate
Reaction Type | Reagents/Conditions | Product | Application Context |
---|---|---|---|
Acylation | 3,4,5-Trifluorophenyl chloroformate, NEt₃ | 6-(3,4,5-Trifluorobenzamido) derivative | HBV capsid modulators [9] |
Ester Reduction | LiAlH₄/THF, 0°C to RT | 7-(Hydroxymethyl)pyrrolopyrazine | Aldehyde precursor [10] |
Pd-mediated Cyanation | K¹¹CN, Pd(PPh₃)₄ | 3-Cyano-6-aminopyrrolopyrazine-7-carboxylate | Radiolabeled antitubercular agents [8] |
Oxazole Formation | Tf₂O, then NaN₃, Δ | Azido-imidazo[1,5-a]pyrazines | Click chemistry scaffolds |
Concluding Remarks
Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate exemplifies the strategic importance of bifunctional heterocycles in drug discovery. Its capacity for structural diversification through well-defined reactions at the C6 and C7 positions enables rapid generation of bioactive molecules, particularly in antiviral and anticancer domains. Future research will likely exploit its chiral variants for enantioselective synthesis and leverage computational methods to predict novel bioactive derivatives.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1